

JNJ525 mechanism of action

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Compound of Interest

Compound Name: JNJ525

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An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605, a c-Met Kinase Inhibitor

Disclaimer: The initial request for information on "**JNJ525**" did not yield specific results for a compound with that designation within the context of oncology and kinase inhibition. This guide focuses on the well-documented Johnson & Johnson c-Met inhibitor, JNJ-38877605, which aligns with the technical requirements of the original query.

Executive Summary

JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of c-Met, a key driver in tumorigenesis, cell survival, invasion, and tumor angiogenesis.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models.[2][3] However, clinical development was halted due to species-specific renal toxicity observed in humans, which was not predicted by initial preclinical toxicology studies in rats and dogs.[4][5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for JNJ-38877605.

Core Mechanism of Action

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][6] By binding to the ATP-binding site of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3] This inhibition occurs for both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met.[2][6] The

result is a blockade of c-Met-driven cellular processes, including proliferation, motility, and invasion.[\[2\]](#)

Quantitative Preclinical Data

The preclinical activity of JNJ-38877605 has been characterized through in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Notes
c-Met IC50	4 nM	ATP-competitive inhibition of catalytic activity. [6] [7] [8]
Selectivity	>600-fold	Highly selective for c-Met over a panel of approximately 200-250 other tyrosine and serine-threonine kinases. [6] [7] [8] [9]
Next Most Potently Inhibited Kinase	cFMS (IC50 2.6 μ M)	Demonstrates a significant selectivity window. [2] [9]

Table 2: Cellular Activity

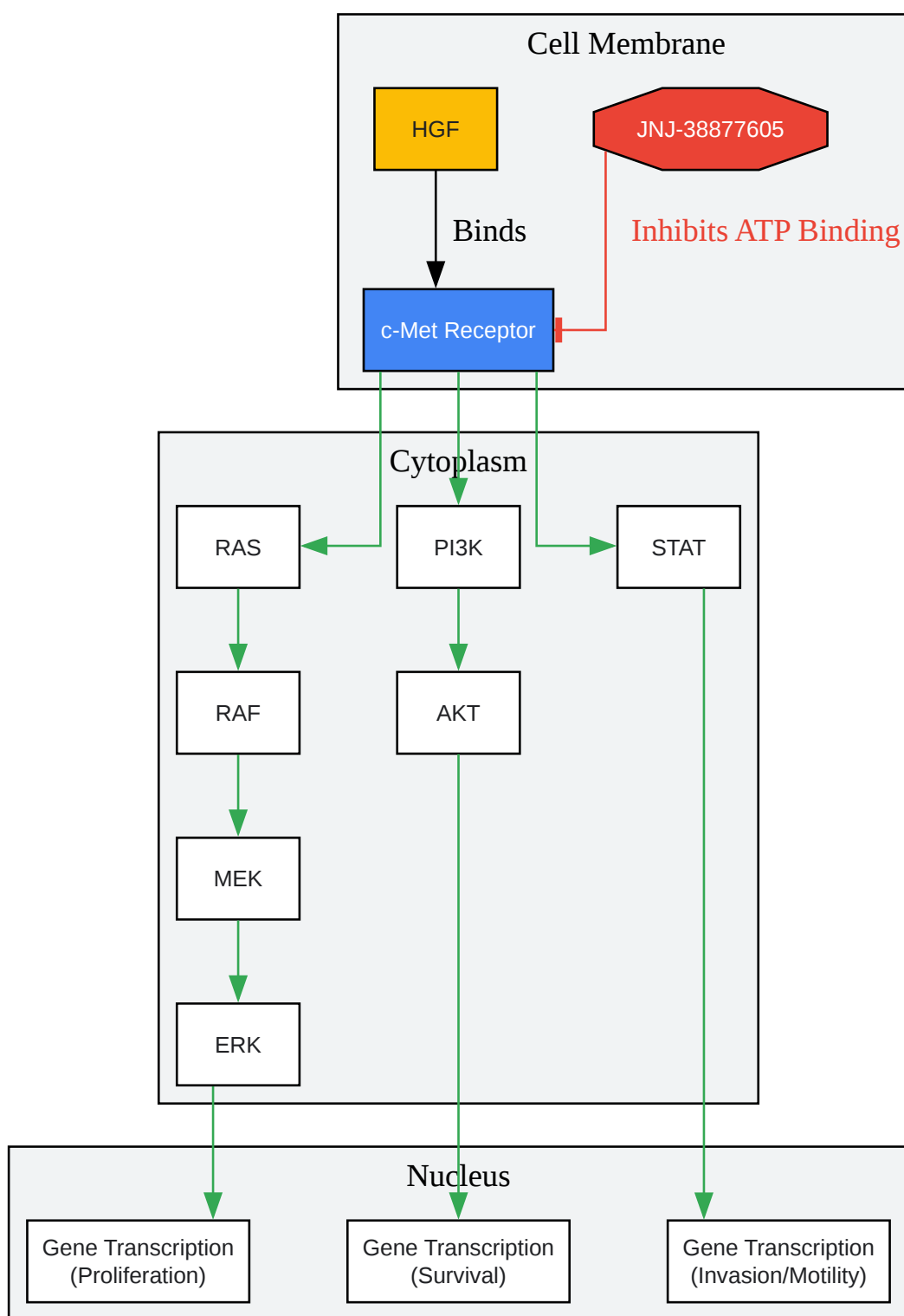
Cell Line	Cancer Type	Effect of JNJ-38877605
GTL-16	Gastric Carcinoma	Inhibition of c-Met phosphorylation.[6]
MKN-45	Gastric Carcinoma	Reduction of c-Met phosphorylation.[6]
EBC1	Non-Small Cell Lung Cancer	Reduction of c-Met phosphorylation.[6]
NCI-H1993	Non-Small Cell Lung Cancer	Reduction of c-Met phosphorylation.[6]
A549	Non-Small Cell Lung Cancer	Inhibition of CPNE1-induced MET signaling pathway activation (at 0.5 μ M).[8]
3T3-L1	Preadipocytes	Inhibition of c-Met phosphorylation and reduction of lipid accumulation.[7][8]

Table 3: In Vivo Efficacy in Xenograft Models

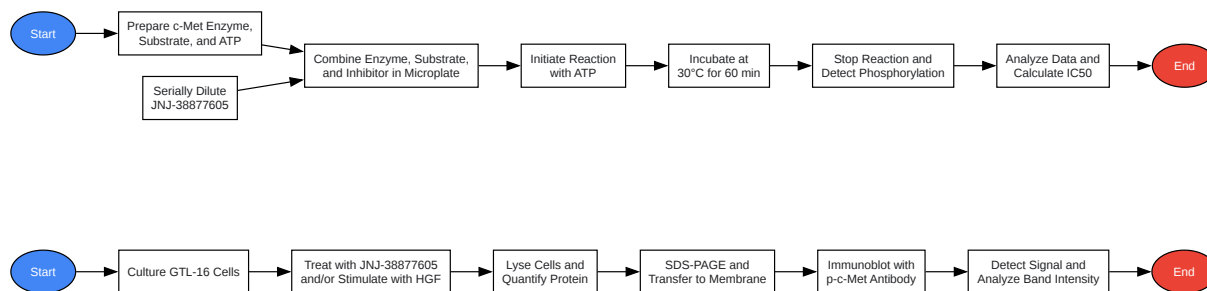
Xenograft Model	Cancer Type	Dosing Regimen	Key Outcomes
GTL-16	Gastric Carcinoma	40 mg/kg/day, p.o. for 3 days	Significant decrease in plasma levels of IL-8 and GRO α ; >50% reduction in uPAR.[6][8]
U251	Glioblastoma	50 mg/kg/day, p.o. for 13 days	Inhibition of ionizing radiation-induced invasion and promotion of apoptosis.[7][8]
Various Solid Tumors	Gastric, Colorectal, Liver Metastases	Doses at or below MTD	Significant tumor regression in MET amplified models (MKN-45, GTL-16, SNU-5, Kato II) and significant growth inhibition in others (NCI-H441, U87 MG).[9]

Signaling Pathway

JNJ-38877605 targets the c-Met receptor, preventing the activation of multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.



c-Met Signaling Pathway Inhibition by JNJ-38877605



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